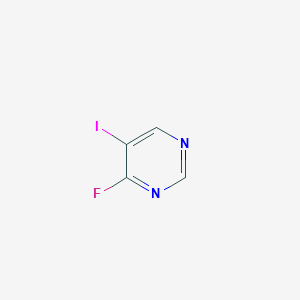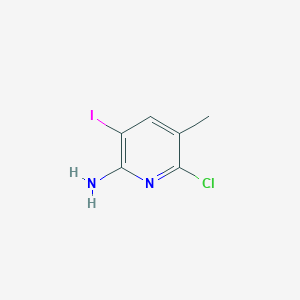
6-Chloro-3-iodo-5-methyl-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-iodo-5-methyl-2-pyridinamine is a heterocyclic organic compound with the molecular formula C6H6ClIN2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of chlorine, iodine, and methyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-5-methyl-2-pyridinamine typically involves halogenation and amination reactions. One common method is the halogenation of 5-methyl-2-pyridinamine, where chlorine and iodine are introduced to the pyridine ring. The reaction conditions often include the use of halogenating agents such as N-chlorosuccinimide and iodine monochloride, under controlled temperatures and solvent conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and specific solvents can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-iodo-5-methyl-2-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid are used.
Reduction: Reagents like lithium aluminum hydride and sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
6-Chloro-3-iodo-5-methyl-2-pyridinamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-iodo-5-methyl-2-pyridinamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of halogen atoms can enhance its binding affinity to these targets, making it a potent compound for various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3-iodo-6-methyl-2-pyridinamine
- 6-Chloro-2-iodo-3-methoxy-pyridine
- 2-Amino-5-methylpyridine
Uniqueness
6-Chloro-3-iodo-5-methyl-2-pyridinamine is unique due to its specific substitution pattern on the pyridine ring. The combination of chlorine, iodine, and methyl groups provides distinct chemical properties, making it versatile for various chemical reactions and applications .
Propiedades
Fórmula molecular |
C6H6ClIN2 |
|---|---|
Peso molecular |
268.48 g/mol |
Nombre IUPAC |
6-chloro-3-iodo-5-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6ClIN2/c1-3-2-4(8)6(9)10-5(3)7/h2H,1H3,(H2,9,10) |
Clave InChI |
UUDZVNSAFAOPEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1Cl)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride](/img/structure/B13465452.png)
![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
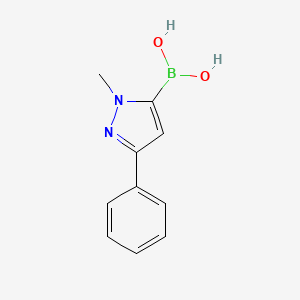
amine](/img/structure/B13465467.png)

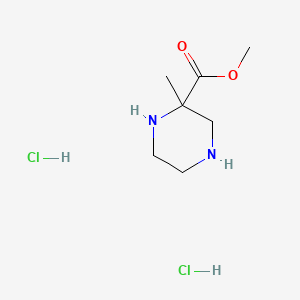
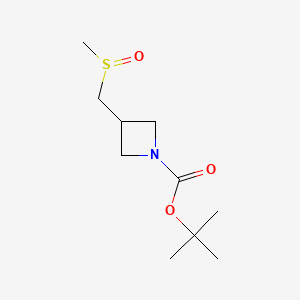
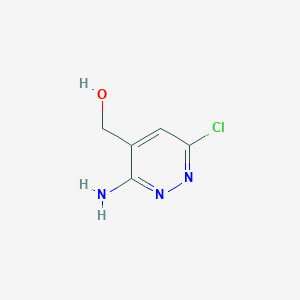


![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)
